molecular formula C10H9NO4S B042818 6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS No. 90-51-7

6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Cat. No. B042818
CAS RN: 90-51-7
M. Wt: 239.25 g/mol
InChI Key: HBZVNWNSRNTWPS-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a chemical compound with significant relevance in various chemical reactions, including azo coupling processes. Its structural features allow for diverse interactions and transformations, making it a key intermediate in dye synthesis and other chemical applications.

Synthesis Analysis

The compound has been synthesized through various methods, focusing on optimizing reaction conditions for higher yields. For instance, dye intermediates like 6-acetamino-4-hydroxy-2-naphthlenesulfonic acid are synthesized from 6-amino-4-hydroxy-2-naphthalenesulfonic acid using acetic anhydride, with factors such as water amount, acetic anhydride amount, and reaction temperature being crucial for the reaction efficiency (Luo Ju-tao, 2012).

Scientific Research Applications

  • The sodium salt of a derivative of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid has been studied for its metabolism and excretion in rats, showing potential biomedical applications (Yamada et al., 2001).

  • Functionalized biochars derived from hydrophobic arenesulfonic acids demonstrate high catalytic efficiency and selectivity, useful in improving biodiesel and high-density biofuel production (Zhong et al., 2019).

  • Complexes of amino-hydroxy-naphthalenesulfonic acid with divalent transition metal cations show properties typical of organic semiconductors. Their electrical conductivity has been studied, indicating potential applications in electronics (Wahed & Metwally, 1994).

  • The electronic spectra of azo derivatives of 1-amino-2-hydroxy-4-naphthalenesulfonic acid exhibit solvent-induced spectral shifts and pH effects, suggesting potential use in various applications (Masoud et al., 2016).

  • Naphthalenesulfonic acid analogues, including derivatives of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, have shown potential as anti-HIV agents, indicating a role in pharmaceutical research (Mohan et al., 1991).

  • A study on the degradation of naphthalenesulfonic acids by a specific bacterium highlights the potential for environmental applications in bioremediation (Kuhm et al., 1991).

  • Research into the synthesis of sulfonamide compounds containing two naphthalene rings presents a more stable and low-cost method, beneficial for industrial applications in dye synthesis (Zhao De-feng, 2005).

properties

IUPAC Name

6-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVNWNSRNTWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026547
Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
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Molecular Weight

239.25 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-
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Product Name

6-Amino-4-hydroxy-2-naphthalenesulfonic acid

CAS RN

90-51-7, 94552-33-7, 90459-13-5
Record name Gamma acid
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Record name 2-Amino-8-hydroxynaphthalene-6-sulfonic acid
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Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-
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Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
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Record name 6-amino-4-hydroxynaphthalene-2-sulphonic acid
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Record name 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
78
Citations
R Kaminski, U Lauk, P Skrabal… - Helvetica chimica …, 1983 - Wiley Online Library
Azo coupling of 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid (1) with 3‐trifluoromethyl‐ and 4‐nitrobenzenediazonium ion in relative highly concentrated aqueous alkaline …
Number of citations: 30 onlinelibrary.wiley.com
D Zürrer, AM Cook, T Leisinger - Applied and Environmental …, 1987 - Am Soc Microbiol
Sulfur-limited batch enrichment cultures containing one of nine multisubstituted naphthalenesulfonates and an inoculum from sewage yielded several taxa of bacteria which could …
Number of citations: 147 journals.asm.org
T Kuila, P Khanra, S Bose, NH Kim, BC Ku… - …, 2011 - iopscience.iop.org
… This work reports the use of 6-amino-4-hydroxy-2naphthalenesulfonic acid (ANS) as a surface-modifying agent that contains both an amine group and mobile π electrons. It was …
Number of citations: 113 iopscience.iop.org
M Jana, P Khanra, NC Murmu, P Samanta… - Physical Chemistry …, 2014 - pubs.rsc.org
… Herein, a facile synthesis of water dispersible graphene using 6-amino-4-hydroxy-2-naphthalenesulfonic acid (ANS) as a surface modifying agent has been presented. The ANS …
Number of citations: 97 pubs.rsc.org
G Viscardi, P Quagliotto, C Barolo, N Diulgheroff… - Dyes and pigments, 2002 - Elsevier
… Azo coupling of 6-amino-4-hydroxy-2-naphthalenesulfonic acid (γ-acid) with 2,4-dinitrobenzenediazonium ion in alkaline solution gave a mixture of aminoazo and hydroxyazo dyes. …
Number of citations: 12 www.sciencedirect.com
F Doğan, K Temizkan, İ Kaya - RSC Advances, 2015 - pubs.rsc.org
… The oxidative polymerization of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an aqueous alkaline medium leads to the formation of a polygamma (γ) acid consisting of …
Number of citations: 6 pubs.rsc.org
J Fostel, D Montgomery, P Lartey - FEMS microbiology letters, 1996 - academic.oup.com
DNA topoisomerase I is a potential target for therapeutic antifungal agents predicted to have a fungicidal mode of action. This report describes four agents with varying degrees of …
Number of citations: 26 academic.oup.com
J Hwang, K Do, H Ahn - Chemical Engineering Journal, 2021 - Elsevier
… To overcome this problem, in this study, a highly conductive and ethanol-dispersive 3D carbon network is assembled using 6-amino-4-hydroxy-2-naphthalenesulfonic acid (AHNS)-…
Number of citations: 39 www.sciencedirect.com
S Samanta, S Singh, RR Sahoo - Friction, 2020 - Springer
… , surface modification of as-synthesized GO with octadecyl amine (ODA) is performed to prepare hydrophobic GO-ODA and with 6-amino-4-hydroxy-2-naphthalenesulfonic acid (ANS) to …
Number of citations: 10 link.springer.com
DH Song, JP Kim - Dyes and Pigments, 2009 - Elsevier
… 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (γ acid), 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid), 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H acid), p-…
Number of citations: 30 www.sciencedirect.com

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